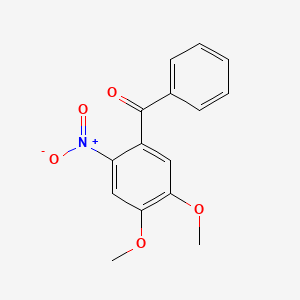

(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone is an organic compound belonging to the class of benzophenones These compounds are characterized by a ketone group attached to two phenyl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone typically involves the nitration of a dimethoxybenzene derivative followed by a Friedel-Crafts acylation reaction. The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the aromatic ring. The subsequent Friedel-Crafts acylation involves the reaction of the nitrated compound with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity.

Types of Reactions:

Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or amines.

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium iodide in acetone, ammonia in ethanol.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products:

Reduction: (4,5-Dimethoxy-2-aminophenyl)(phenyl)methanone.

Substitution: (4,5-Dihydroxy-2-nitrophenyl)(phenyl)methanone.

Oxidation: (4,5-Dimethoxy-2-nitrobenzoquinone).

Aplicaciones Científicas De Investigación

(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: It is used in the development of photolabile protecting groups for the synthesis of nucleotides and other biologically relevant molecules.

Mecanismo De Acción

The mechanism of action of (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce oxidative stress in cells. The methoxy groups can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparación Con Compuestos Similares

- (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone

- (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanol

- (4,5-Dimethoxy-2-nitrophenyl)(phenyl)methane

Comparison:

- This compound is unique due to its ketone functional group, which imparts distinct reactivity compared to its alcohol and alkane counterparts.

- The presence of the nitro group in all these compounds makes them susceptible to similar types of chemical reactions, such as reduction and substitution.

- The methoxy groups in these compounds enhance their solubility in organic solvents and influence their overall chemical behavior.

Actividad Biológica

(4,5-Dimethoxy-2-nitrophenyl)(phenyl)methanone, a compound with the CAS number 255896-36-7, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a nitrophenyl moiety substituted with two methoxy groups and a phenyl group. This structure is significant as it influences the compound's interaction with biological targets.

Basic Properties

| Property | Value |

|---|---|

| Molecular Formula | C16H15N2O4 |

| Molecular Weight | 299.30 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways.

Target Enzymes

- Cyclin-dependent Kinases (CDKs) : The compound has shown potential as an inhibitor of CDKs, which play crucial roles in cell cycle regulation.

- Tyrosine Kinases : Inhibition of these kinases can disrupt signaling pathways essential for cell proliferation and survival.

Biochemical Pathways Affected

- Apoptosis Pathway : Induces programmed cell death in cancer cells.

- Cell Cycle Regulation : Arrests the cell cycle at specific checkpoints, preventing uncontrolled proliferation.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

- In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values ranged from 5 to 15 µM, indicating potent activity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HT29 (Colon) | 8 |

- Mechanistic Insights : The compound was shown to induce apoptosis through the activation of caspase pathways and the release of cytochrome c from mitochondria.

Antimicrobial Properties

Preliminary investigations suggest that this compound may also possess antimicrobial activity:

- Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.

- Minimum Inhibitory Concentration (MIC) : Ranged from 20 to 40 µg/mL, indicating moderate antibacterial activity.

Case Studies

-

Study on Breast Cancer Cells :

- Researchers evaluated the effects of the compound on MCF-7 cells. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

- The study concluded that this compound could serve as a lead compound for developing new anticancer therapies.

-

Antimicrobial Activity Assessment :

- A study assessed the antimicrobial efficacy against common pathogens. Results showed that the compound inhibited bacterial growth effectively compared to standard antibiotics.

Propiedades

IUPAC Name |

(4,5-dimethoxy-2-nitrophenyl)-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO5/c1-20-13-8-11(12(16(18)19)9-14(13)21-2)15(17)10-6-4-3-5-7-10/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARJGOBXJJWDHFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)C2=CC=CC=C2)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>43.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26658890 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.